![molecular formula C21H20FN5OS B2487796 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921833-97-8](/img/structure/B2487796.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that have been explored for their diverse biological and chemical properties. Compounds with dihydroquinolinyl and fluorophenyl groups have been studied for their potential in medicinal chemistry, including anticancer and antimicrobial activities. The structural complexity and functional group diversity make them valuable for various synthetic and application-oriented research fields.
Synthesis Analysis
Synthesis of complex molecules like "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone" typically involves multi-step reactions, including click chemistry, Friedlander annulation, and regioselective synthesis methods. These processes enable the introduction of various functional groups and the building of complex structures with high precision (Govindhan et al., 2017; Sashidhara et al., 2013).
Molecular Structure Analysis
Crystal structure analysis, including single crystal XRD, and spectroscopic methods like IR, NMR, and MS studies, are critical for confirming the molecular structure of synthesized compounds. These techniques provide detailed information on the atomic arrangement, bond lengths, and angles, helping to understand the compound's geometry and stereochemistry (Sokol et al., 2011; Kariuki et al., 2021).
Chemical Reactions and Properties
Compounds with dihydroquinolinyl and fluorophenyl groups participate in a variety of chemical reactions, including annulation reactions, solvent-free reactions, and reactions with sec-amines via imine-N-oxides, leading to the formation of novel heterocyclic structures. These reactions are essential for modifying the compound's structure and introducing new functional groups, which can significantly alter its chemical properties and biological activity (Adib et al., 2011; Sriramoju et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including thermal stability and solubility, can be analyzed using techniques like TGA, DSC, and solvent polarity studies. These properties are influenced by the molecular structure and are crucial for determining the compound's suitability for various applications, especially in materials science and pharmaceuticals (Govindhan et al., 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by functional groups, molecular structure, and electronic configuration. Studies on related compounds have shown significant activities, including antimicrobial, anticancer, and anti-inflammatory activities, highlighting the potential of these molecules in drug discovery and development (Tumosienė et al., 2020; Ding et al., 2021).
科学的研究の応用
Antioxidant and Anticancer Activity
- Antioxidant Activity : Certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include structural elements similar to the compound , have shown significant antioxidant activity. These activities are comparable to well-known antioxidants like ascorbic acid (Tumosienė et al., 2020).
- Anticancer Activity : Derivatives containing similar structural elements have demonstrated cytotoxic effects against cancer cell lines like human glioblastoma U-87 and breast cancer MDA-MB-231 (Tumosienė et al., 2020).
Cytotoxicity and Antimicrobial Activity
- Cytotoxic Potency : Novel derivatives with similar chemical structures have been tested for cytotoxicity on various human cancer cell lines. Specific compounds within this group showed notable inhibition of the growth of cervical and bladder cancer cell lines (Balewski et al., 2020).
- Antimicrobial Activity : Some derivatives have been synthesized and tested for their antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).
Synthesis and Characterization
- Synthetic Routes : The compound's related derivatives have been synthesized through various chemical reactions, and their structures confirmed by techniques like IR, NMR, and mass spectrometry (Azimi et al., 2014).
- Molecular Structure Analysis : Detailed molecular structure analysis, including single-crystal X-ray diffraction, has been conducted on related compounds to understand their physicochemical properties (Govindhan et al., 2017).
Antituberculosis and Other Activities
- Antituberculosis Activity : Some synthesized derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential applications in antituberculosis therapy (Chitra et al., 2011).
- Anti-inflammatory Activity : Certain derivatives exhibit anti-inflammatory properties, indicating potential therapeutic applications in inflammatory disorders (Labanauskas et al., 2004).
Photophysical Studies
- Photophysical Properties : Research has been conducted on the photophysical properties of dihydroquinazolinone derivatives, which are structurally related to the compound . These studies include absorption and emission spectroscopy to understand their excited-state dynamics (Pannipara et al., 2017).
Safety And Hazards
The compound’s toxicity, flammability, and environmental impact are studied. This information is important for handling and disposing of the compound safely.
将来の方向性
This involves predicting or suggesting further studies that could be done with the compound. This could include suggesting modifications to its structure to improve its properties, or suggesting new applications for the compound.
Please consult with a professional chemist or a relevant expert for a detailed analysis. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5OS/c22-16-7-9-17(10-8-16)25-12-13-27-20(25)23-24-21(27)29-14-19(28)26-11-3-5-15-4-1-2-6-18(15)26/h1-2,4,6-10H,3,5,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCCBASXBQYRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

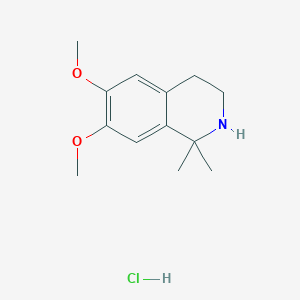
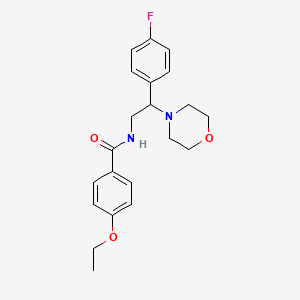
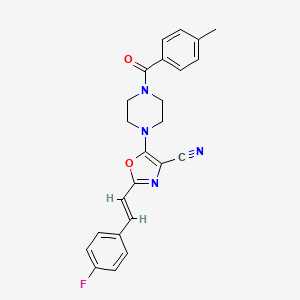
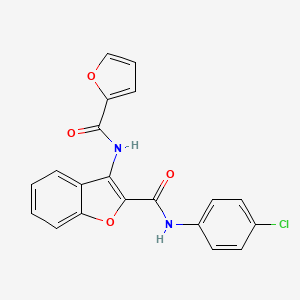
![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)
![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)
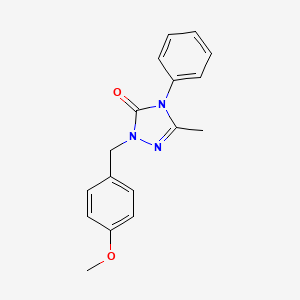
![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)
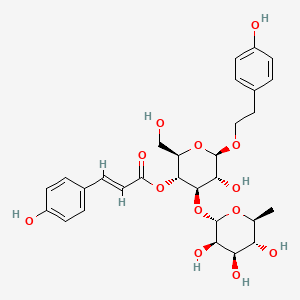
![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)
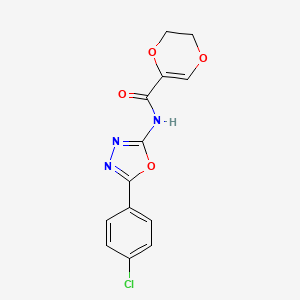
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)